2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- fundamental properties
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- fundamental properties
An In-Depth Technical Guide to 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ)
Executive Summary
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-, more commonly known as 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ), is a foundational chemical building block with significant and expanding applications across multiple scientific disciplines.[1] Characterized by a unique molecular architecture combining a redox-active quinone core with four amino functional groups, TABQ serves as a versatile precursor in organic synthesis, a high-performance component in advanced materials, and a critical intermediate in drug development.[1][2][3] Its robust electrochemical properties have positioned it as a leading candidate for next-generation organic electrode materials in lithium-ion and zinc-ion batteries.[3][4] Furthermore, its ability to act as a multidentate ligand has enabled the construction of novel coordination polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[5] This guide provides a comprehensive technical overview of TABQ, detailing its fundamental properties, synthesis protocols, core reactivity, and key applications for researchers, chemists, and materials scientists.
Chapter 1: Introduction and Nomenclature
2,3,5,6-Tetraamino-1,4-benzoquinone is a pivotal intermediate in the synthesis of complex organic molecules and functional materials.[1] Its structure is deceptively simple, yet it imparts a rich chemical reactivity that has been harnessed for a variety of advanced applications.
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Systematic Name: 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione[6][7]
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Common Names: 2,3,5,6-Tetraamino-1,4-benzoquinone, Tetraamino-p-benzoquinone, TABQ[5]
The molecule's significance lies in the synergistic interplay between the electron-accepting quinone ring and the electron-donating amino groups. This electronic arrangement is central to its redox activity, its ability to form extensive hydrogen-bonding networks, and its utility as a versatile ligand.[2][4]
Chapter 2: Physicochemical and Structural Properties
A thorough understanding of TABQ's properties is essential for its effective application.
Molecular Structure
The core of TABQ is a p-benzoquinone ring substituted with four amino groups. This planar structure facilitates strong intermolecular π-π stacking and hydrogen bonding, which are critical to its low solubility in common electrolytes and its stability in solid-state applications.[4]
Caption: Chemical structure of 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ).
Tabulated Physical Properties
The fundamental properties of TABQ are summarized below, collated from various supplier and literature sources.
| Property | Value | References |
| Molecular Formula | C₆H₈N₄O₂ | [5][7][8] |
| Molecular Weight | 168.15 g/mol | [5][8][9] |
| Appearance | Blue to dark purple crystalline powder | [6] |
| Melting Point | >260 °C (decomposes) | [6] |
| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP); low solubility in common organic solvents and electrolytes. | [2][3][4] |
| Purity | Typically >95% | |
| Topological Polar Surface Area | 138 Ų | [7] |
| Hydrogen Bond Donors | 4 | [7] |
| Hydrogen Bond Acceptors | 6 | [7] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of synthesized TABQ.
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Infrared (IR) Spectroscopy: Key stretches include N-H bands around 3100-3400 cm⁻¹ and a strong C=O stretch near 1650 cm⁻¹.[10]
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UV-Visible (UV-Vis) Spectroscopy: In DMSO, a characteristic absorption maximum (λ_max) is observed around 467 nm.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in d6-DMSO shows a broad singlet for the amino protons (NH₂) around 9.48 ppm.[10] The ¹³C NMR spectrum reveals signals for the carbonyl (C=O) and imine-like (C=N) carbons.[4]
Chapter 3: Synthesis and Purification
TABQ can be synthesized via several established routes, most commonly starting from chloranil or other tetra-substituted benzoquinones.
Synthetic Pathways
The most prevalent laboratory-scale synthesis involves a two-step process. First, a tetra-substituted benzoquinone is reacted with a nitrogen source (like potassium phthalimide), followed by hydrazinolysis to release the free amino groups. This method is reliable and yields a high-purity product.
Caption: Common two-step synthesis route for TABQ from chloranil.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2][3][6]
Step 1: Synthesis of Tetra(phthalimido)-benzoquinone (TPQ)
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Rationale: This step introduces protected nitrogen functionalities onto the quinone ring via nucleophilic aromatic substitution. Chloranil is an excellent electrophile for this reaction.
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Procedure: a. To a 500 mL round-bottom flask, add chloranil (e.g., 0.081 mol), potassium phthalimide (0.32 mol), and 200 mL of acetonitrile. b. Heat the mixture to 80 °C and stir for 12 hours. c. Cool the reaction to room temperature. The product precipitates from the solution. d. Filter the solid and wash thoroughly with boiling water to remove unreacted salts and impurities. e. Dry the resulting brown-yellow powder (TPQ) under vacuum. A typical yield is around 80%.[3]
Step 2: Synthesis of 2,3,5,6-Tetraamino-1,4-benzoquinone (TABQ)
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Rationale: Hydrazine hydrate is a powerful nucleophile that cleaves the phthalimide protecting groups, liberating the desired primary amines. The reaction temperature is controlled to ensure complete deprotection without significant side product formation.
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Procedure: a. Add the dried TPQ (e.g., 0.044 mole) to 200 mL of 80% hydrazine hydrate in a suitable flask.[6] b. Heat the mixture to 60-70 °C and maintain for 2 hours with stirring.[6] c. Cool the mixture to room temperature. d. Filter the dark purple crystalline product. Wash with water and then a suitable organic solvent like ethanol to remove residual hydrazine and phthalhydrazide byproduct. e. Dry the final product under vacuum.
Safety, Handling, and Storage
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Safety: TABQ is known to cause skin and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dark place (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9]
Chapter 4: Core Chemistry and Reactivity
TABQ's reactivity is dominated by its redox-active core and its nucleophilic amino groups.
Redox Behavior
The quinone moiety is an excellent electron acceptor. It can undergo a reversible two-step, two-electron reduction to first form a stable semiquinone radical anion and then the fully reduced hydroquinone dianion.[11][12] This property is the cornerstone of its application in energy storage devices. The amino groups modulate the redox potential of the quinone core.
Caption: Reversible two-electron redox process of the benzoquinone core.
Coordination and Polymerization Chemistry
The four amino groups and two carbonyl oxygens make TABQ an excellent multidentate ligand for coordinating with metal ions. This has been exploited to create a wide range of coordination polymers and MOFs with interesting electronic and magnetic properties.[1][11][13] The amino groups can also undergo condensation reactions to form larger conjugated structures, such as Covalent Organic Frameworks (COFs), which are valuable in catalysis and energy storage.[5]
Chapter 5: Key Applications in Research and Development
TABQ's unique properties make it a valuable material in several high-technology fields.
Energy Storage Materials
TABQ is a highly promising organic cathode material for rechargeable batteries.[1]
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High Capacity: The involvement of both carbonyl groups in the redox process allows for a high theoretical specific capacity.[4] In zinc-organic batteries, it can deliver a capacity of 303 mAh g⁻¹ at 0.1 A g⁻¹.[2][3]
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Stability: Its inherent low solubility in battery electrolytes prevents the dissolution issues that plague many other organic electrode materials, leading to excellent cycling stability over thousands of cycles.[4]
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Fast Charging: The layered solid-state structure and strong intermolecular hydrogen bonding facilitate rapid ion diffusion, enabling fast-charging capabilities.[2][4]
| Battery System | Reported Capacity | Cycling Stability | Reference |
| Zinc-Organic | 303 mAh g⁻¹ @ 0.1 A g⁻¹ | Stable for 1000 cycles | [2][3] |
| Lithium-Ion | Near theoretical 356 mAh g⁻¹ | >2000 cycles | [4] |
Pharmaceutical Intermediate
TABQ is a crucial intermediate for synthesizing certain classes of drugs. It is particularly noted for its use in producing 2,5-dialkoxycarbonyl-3,6-diamino benzoquinones, which have demonstrated activity against coccidiosis, a parasitic disease.[3]
Precursor for Functional Materials
As a versatile building block, TABQ is used to construct advanced materials:
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Covalent Organic Frameworks (COFs): The amine functionalities are used as linkers to build porous, crystalline COFs for applications in gas storage, catalysis, and energy storage.[5]
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Conductive Polymers: Through condensation or coordination polymerization, TABQ can be integrated into π-d conjugated polymers with potential applications in organic electronics.[13]
References
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